molecular formula C7H8F3NO2 B2740796 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione CAS No. 1518924-74-7

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione

Cat. No.: B2740796
CAS No.: 1518924-74-7
M. Wt: 195.141
InChI Key: PBBHLBQXEVOWIR-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione” is a heterocyclic organic compound that belongs to the family of piperidine derivatives. It has a CAS Number of 1518924-74-7 . The molecular weight of this compound is 195.14 .


Molecular Structure Analysis

The IUPAC name of this compound is “1-(2,2,2-trifluoroethyl)-2,4-piperidinedione” and its InChI code is "1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2" . This suggests that the compound has a piperidine ring with a trifluoroethyl group and two carbonyl groups attached to it.

It is stored at a temperature of -10 degrees . The exact boiling point is not mentioned in the available resources .

Scientific Research Applications

Structural and Spectroscopic Studies

Research has demonstrated the use of related piperidine derivatives in structural and spectroscopic studies, revealing insights into molecular interactions and bonding. For instance, studies on the complex formation between nipecotic acid and squaric acid have provided detailed structural characterizations using X-ray analysis, FTIR, and NMR spectroscopy. These studies shed light on hydrogen bonding patterns and the conformational preferences of piperidine rings, contributing to a deeper understanding of molecular structure and interactions (Bartoszak-Adamska et al., 2014).

Synthetic Chemistry Applications

Piperidine derivatives, including 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione, play a crucial role in synthetic chemistry. They serve as intermediates in the synthesis of various bioactive molecules and materials. For example, the efficient synthesis of Nα-urethane-protected β- and γ-amino acids showcases the versatility of piperidine derivatives in facilitating complex chemical transformations with high yield and purity, highlighting their importance in the synthesis of peptides and other nitrogen-containing compounds (Cal et al., 2012).

Novel Materials Development

The development of photoresists for microlithography is another intriguing application area. Research into diazopiperidiones, derivatives of piperidine-2,4-dione, has explored their potential as photoactive substrates. These compounds undergo specific reactions upon exposure to UV light, making them suitable for use in the creation of patterns on semiconductor devices. This work is crucial for advancing technologies in electronics and nanofabrication (Tattersall et al., 2004).

Molecular Engineering and Drug Development

Piperidine-2,4-dione derivatives have been studied for their role in molecular engineering and the design of new drugs. The structural versatility of these compounds allows for the creation of diverse molecules with potential therapeutic applications. For instance, research into the construction of piperidine-2,4-dione-type azaheterocycles has highlighted their synthetic and medicinal potential. These compounds serve as a modern platform for developing functionalized systems that could lead to highly active pharmaceutical agents (Tikhov & Kuznetsov, 2020).

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBHLBQXEVOWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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